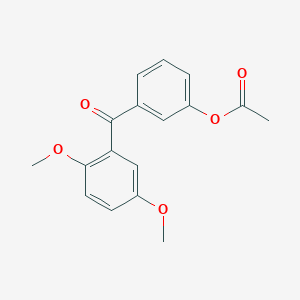

3-Acetoxy-2',5'-dimethoxybenzophenone

Description

3-Acetoxy-2',5'-dimethoxybenzophenone is a substituted benzophenone derivative characterized by an acetoxy group at the 3-position and methoxy groups at the 2' and 5' positions of the benzophenone scaffold. Benzophenones with methoxy and acetoxy substituents are often studied for their biological activities, such as enzyme inhibition (e.g., OAT3) and photostability .

Propriétés

IUPAC Name |

[3-(2,5-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-10-13(20-2)7-8-16(15)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPHRDKRMVPMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641673 | |

| Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-38-6 | |

| Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Acetoxy-2’,5’-dimethoxybenzophenone typically involves the acetylation of 2’,5’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature between 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods:

In industrial settings, the production of 3-Acetoxy-2’,5’-dimethoxybenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Acetoxy-2’,5’-dimethoxybenzophenone can undergo oxidation reactions to form corresponding quinones.

Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Applications De Recherche Scientifique

Chemistry:

3-Acetoxy-2’,5’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine:

The compound is studied for its potential biological activities, including its role as a UV filter in sunscreens. It helps protect the skin from harmful ultraviolet radiation, thereby preventing skin damage and reducing the risk of skin cancer.

Industry:

In the industrial sector, 3-Acetoxy-2’,5’-dimethoxybenzophenone is used in the formulation of personal care products, including sunscreens, lotions, and creams. Its ability to absorb UV radiation makes it a valuable ingredient in these products.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-2’,5’-dimethoxybenzophenone as a UV filter involves the absorption of ultraviolet radiation. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This prevents the UV radiation from penetrating the skin and causing damage.

Comparaison Avec Des Composés Similaires

Data Gaps and Research Needs

- 3-Acetoxy-2',5'-Dimethoxybenzophenone: No direct data on synthesis, bioactivity, or physical properties (e.g., melting point, solubility) is available in the evidence.

- Comparative Studies : Further research is needed to evaluate the impact of acetoxy and methoxy group positioning on enzymatic inhibition, photodegradation, and pharmacokinetics.

Activité Biologique

3-Acetoxy-2',5'-dimethoxybenzophenone, a compound belonging to the benzophenone family, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

The compound features two methoxy groups and an acetoxy group, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research on this compound has highlighted several key biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for therapeutic applications.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are primarily due to the ability of the methoxy and acetoxy groups to neutralize ROS.

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced malondialdehyde (MDA) levels in vitro, indicating its potential as an antioxidant agent. The study utilized a concentration range of 10–100 µM over 24 hours, showing a dose-dependent effect on MDA reduction.

| Concentration (µM) | MDA Levels (nmol/mL) |

|---|---|

| 0 | 12.5 |

| 10 | 9.8 |

| 50 | 6.3 |

| 100 | 4.1 |

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anti-inflammatory Effects

A recent study highlighted the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model of inflammation in murine macrophages. The results indicated that treatment with the compound at concentrations of 25 µM significantly reduced the secretion of TNF-alpha by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.